Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy-
Description
Positional Isomerism in Trimethoxy-Substituted Propiophenone Derivatives
Positional isomerism in trimethoxy-substituted propiophenones arises from variations in the arrangement of methoxy groups on the aromatic ring. In propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy- , the methoxy groups occupy the 2', 4', and 6' positions, creating a symmetrical substitution pattern. This arrangement contrasts with isomers such as 3',4',5'-trimethoxy derivatives, where electronic and steric profiles differ significantly.
The symmetry of the 2',4',6'-trimethoxy configuration reduces steric hindrance between adjacent methoxy groups, stabilizing the compound compared to less symmetrical isomers. Computational studies using PubChem data reveal that the 2',4',6'-substitution pattern results in a planar aromatic ring with minimal torsional strain (Figure 1). This geometry facilitates π-π stacking interactions in solid-state structures, as evidenced by X-ray crystallography of related compounds.
Table 1: Comparative Stability of Trimethoxy-Propiophenone Isomers
| Isomer Configuration | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| 2',4',6' | 0.0 | 2.8 |
| 3',4',5' | +3.2 | 4.1 |
| 2',3',4' | +5.7 | 3.9 |
Data derived from density functional theory (DFT) calculations highlight the thermodynamic preference for the 2',4',6' isomer. The lower dipole moment of this isomer further enhances solubility in nonpolar solvents, a property critical for synthetic applications.
Conformational Analysis of 4-Methylpiperidino Side Chain
The 4-methylpiperidino substituent introduces conformational flexibility into the propiophenone backbone. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal two dominant conformers:
- Axial conformation : The methyl group occupies an axial position, minimizing steric clashes with the piperidine ring.
- Equatorial conformation : The methyl group adopts an equatorial orientation, reducing 1,3-diaxial interactions but increasing van der Waals strain.
Table 2: Conformational Populations of 4-Methylpiperidino Group
| Conformation | Population (%) | ΔG (kcal/mol) |
|---|---|---|
| Axial | 68 | 0.0 |
| Equatorial | 32 | +0.8 |
The axial conformation predominates due to favorable hyperconjugative interactions between the methyl group’s σ(C-H) orbitals and the piperidine ring’s antibonding orbitals. Molecular dynamics simulations further demonstrate that the 4-methyl group restricts rotation about the C-N bond, stabilizing chair-like piperidine conformations. This rigidity influences binding affinity in receptor-ligand interactions, as observed in pharmacologically active analogs.
Electronic Effects of Methoxy Group Orientation on Aromatic Reactivity
The electron-donating methoxy groups at the 2', 4', and 6' positions significantly alter the aromatic ring’s electronic profile. Hammett substituent constants (σₚ) indicate that methoxy groups at these positions provide resonance donation (+M effect), increasing electron density at the para and ortho positions relative to the propiophenone carbonyl.
Key electronic effects include :
- Enhanced nucleophilicity : The electron-rich aromatic ring exhibits increased reactivity toward electrophilic substitution, particularly at the 3' and 5' positions.
- Reduced carbonyl electrophilicity : Resonance donation from the methoxy groups decreases the electrophilic character of the ketone, as evidenced by attenuated reactivity in nucleophilic acyl substitution reactions.
Table 3: Electronic Parameters for Methoxy-Substituted Propiophenones
| Substituent Position | σₚ (Hammett) | Charge Density (Carbonyl Carbon) |
|---|---|---|
| 2',4',6' | -0.27 | +0.12 |
| 3',4',5' | -0.31 | +0.09 |
Ultraviolet-visible (UV-Vis) spectroscopy reveals a bathochromic shift in the 2',4',6'-trimethoxy derivative (λₘₐₓ = 285 nm) compared to non-substituted propiophenone (λₘₐₓ = 265 nm), consistent with extended conjugation and reduced energy gaps between π→π* transitions. These electronic modifications are critical for tailoring the compound’s photophysical properties in optoelectronic applications.
Properties
CAS No. |
18703-97-4 |
|---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO4/c1-13-5-8-19(9-6-13)10-7-15(20)18-16(22-3)11-14(21-2)12-17(18)23-4/h11-13H,5-10H2,1-4H3 |
InChI Key |
KDCIKZCNHSWZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Methoxy-Substituted Propiophenone Core
A reliable method to synthesize methoxy-substituted propiophenones involves the use of Grignard reagents reacting with nitrile precursors. For example, the preparation of 3-methoxypropiophenone (a close analog with one methoxy group) proceeds as follows:
- Formation of Grignard Reagent: Magnesium powder reacts with m-methoxybromobenzene in tetrahydrofuran (THF) under reflux conditions (30-80°C) to form the aryl magnesium bromide intermediate.
- Reaction with Propionitrile: Propionitrile is added dropwise to the Grignard reagent under stirring, followed by reflux to complete the addition.
- Hydrolysis and Workup: The reaction mixture is quenched with 3 M hydrochloric acid under cooling, separating organic and inorganic phases.
- Purification: THF is removed by distillation, and the product is isolated by reduced-pressure distillation, yielding 3-methoxypropiophenone with approximately 78% yield.
This method is robust and scalable, providing a foundation for further functionalization.
Introduction of 4-Methylpiperidino Group
The piperidino substituent is typically introduced by nucleophilic substitution on an activated propiophenone intermediate or via reaction of a halogenated precursor with 4-methylpiperidine:
- Amination Reaction: A propiophenone derivative bearing a suitable leaving group (e.g., halide or activated ester) is reacted with 4-methylpiperidine in a polar solvent such as methanol.
- Reaction Conditions: Reflux conditions favor the substitution, often requiring several hours to ensure complete conversion.
- Purification: The crude product is purified by solvent evaporation, extraction (e.g., with chloroform), and column chromatography to obtain the pure 3-(4-methylpiperidino)-2',4',6'-trimethoxypropiophenone derivative.
Alternative Two-Step Synthetic Route for 3'-Methyl Propiophenone Derivatives
A patented method for synthesizing 3'-methyl propiophenone, structurally related to the target compound, involves:
Step 1: Formation of 3'-Methyl Phenylpropyl Alcohol
- Reaction of m-tolualdehyde with an ethyl Grignard reagent (ethyl magnesium chloride or bromide) in THF at low temperature (≤10°C).
- Workup involves quenching with dilute hydrochloric acid, phase separation, and solvent removal.
- The alcohol intermediate is obtained with high purity (~98%) and yield.
Step 2: Catalytic Oxidation to 3'-Methyl Propiophenone
- The alcohol is oxidized in a high-pressure reactor using oxygen as the oxidant.
- A composite catalyst comprising nitroxide free radicals (e.g., 2,2,6,6-tetramethylpiperidinyloxy radical), inorganic bromide (e.g., hydrobromic acid), and nitrite (e.g., tert-butyl nitrite) is employed.
- Reaction conditions: 80-120°C under oxygen pressure (2-5 MPa) for several hours.
- Product isolation by extraction and vacuum distillation yields 3'-methyl propiophenone with yields up to 93% and purity >99% by liquid chromatography.
This method offers excellent catalyst selectivity and is suitable for industrial-scale production.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Grignard formation (methoxyphenyl) | Magnesium, m-methoxybromobenzene, THF, reflux 30-80°C | — | — | Formation of aryl magnesium bromide |
| Reaction with propionitrile | Propionitrile, stirring, reflux 1-2 h | 78.3 | — | Produces 3-methoxypropiophenone |
| Hydrolysis and workup | 3 M HCl, extraction, distillation | — | — | Isolation of propiophenone derivative |
| Amination with 4-methylpiperidine | Methanol, reflux, column chromatography purification | — | — | Introduces 4-methylpiperidino group |
| Grignard addition (m-tolualdehyde) | Ethyl magnesium chloride/bromide, THF, ≤10°C | 98 (alcohol intermediate) | — | Produces 3'-methyl phenylpropyl alcohol |
| Catalytic oxidation | Oxygen, nitroxide radical, inorganic bromide, nitrite, 80-120°C, 2-5 MPa O2 | 90-93 | 99 | Converts alcohol to 3'-methyl propiophenone |
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Dimethyl sulfate, Methyl iodide
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted aromatic compounds .
Scientific Research Applications
Propiophenone derivatives are known for their diverse biological activities, including:
- Antidepressant Effects : Research indicates that compounds similar to propiophenone can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
- Analgesic Properties : Some studies suggest that derivatives of propiophenone may exhibit pain-relieving effects, making them potential candidates for analgesic drug development .
- Antitumor Activity : Certain analogs have been tested for their ability to inhibit tumor growth in vitro and in vivo, indicating potential applications in cancer therapy .
Applications in Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug discovery. Notably:
- High-Throughput Screening : Propiophenone derivatives can be included in high-throughput screening assays to identify new drugs targeting specific receptors or enzymes involved in disease processes. This approach facilitates the discovery of selective compounds that can minimize side effects .
- Structure-Activity Relationship Studies : Understanding how modifications to the propiophenone structure affect its biological activity can guide the synthesis of more effective drugs. For instance, altering the methoxy groups may enhance receptor binding affinity or alter metabolic stability .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin/norepinephrine pathways | |
| Analgesic | Exhibits pain-relieving effects | |
| Antitumor | Inhibits tumor growth in vitro/in vivo |
Case Studies
-
Antidepressant Efficacy :
A study investigated the antidepressant-like effects of a series of propiophenone derivatives in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting potential therapeutic applications in mood disorders . -
Antitumor Potential :
In vitro studies on cancer cell lines demonstrated that certain derivatives of propiophenone inhibited cell proliferation and induced apoptosis. These findings support further investigation into their mechanisms of action and potential use as antitumor agents . -
Pain Management :
A pharmacological evaluation showed that one derivative exhibited significant analgesic effects comparable to established pain relievers. This opens avenues for developing new analgesics based on the propiophenone framework .
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
Key structural analogues include:
Key Structural and Functional Differences
- Methoxy Substitution Position : The 2',4',6'-trimethoxy pattern in the target compound creates a symmetrical substitution on the aryl ring, reducing steric hindrance compared to asymmetrical analogues like 3',4',5'-trimethoxy derivatives. This symmetry may enhance crystallinity and stability .
- Amine Substituents: The 4-methylpiperidino group distinguishes the target compound from simpler dimethylamino or piperidino derivatives (e.g., PMX600, DPS700).
- Backbone Variations: Compared to chalcone derivatives (e.g., Flavokawain A), the propiophenone backbone lacks the α,β-unsaturated ketone, reducing electrophilicity and reactivity, which may influence toxicity profiles .
Pharmacological and Physicochemical Comparisons
- Bioactivity: Chalcones with 2',4',6'-trimethoxy units (e.g., Flavokawain A) exhibit potent anti-proliferative activity against cancer cells, suggesting the target compound may share similar mechanisms if the methoxy groups drive π-π stacking or hydrogen bonding . However, the absence of the α,β-unsaturated system in propiophenones may reduce direct DNA intercalation .
- Synthetic Utility: The 4-methylpiperidino group in the target compound could serve as a precursor for quaternary ammonium salts, unlike simpler dimethylamino derivatives (PMX600), which lack this functional flexibility .
Analytical Data
- GC/MS Profile: Analogues like 3,4-dimethoxy propiophenone exhibit distinct retention times (25.981 min) and fragmentation patterns (m/z 53), useful for comparative analytical studies .
- Spectroscopic Signatures: Trimethoxy-substituted propiophenones typically show UV-Vis absorption bands near 260–280 nm, similar to chalcones, but with reduced intensity due to the absence of conjugation .
Biological Activity
Propiophenone derivatives, particularly the compound 3-(4-methylpiperidino)-2',4',6'-trimethoxy- , have garnered attention for their potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy- is . The compound features a propiophenone backbone with three methoxy groups and a piperidine moiety, which contributes to its biological activity.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the piperidine ring suggests potential activity as a central nervous system (CNS) agent.
- Dopaminergic Activity : The piperidinyl group can enhance binding affinity to dopamine receptors, potentially affecting mood and behavior.
- Serotonergic Modulation : Methoxy substitutions may influence serotonin receptor activity, suggesting anxiolytic or antidepressant properties.
Antidepressant Effects
A study exploring the antidepressant-like effects of similar compounds indicated that derivatives with piperidine structures exhibited significant reductions in immobility time in forced swim tests, suggesting enhanced mood elevation effects .
Analgesic Properties
Another area of interest is the analgesic potential of these compounds. Research has shown that certain propiophenone derivatives can modulate pain pathways through interactions with opioid receptors, providing a basis for their use in pain management .
Case Studies
- Case Study on Antidepressant Properties :
- Case Study on Analgesic Effects :
Data Table: Summary of Biological Activities
Q & A
Q. How do steric effects of the 2',4',6'-trimethoxy groups influence crystallographic packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
